Cas no 52500-26-2 (2-Heptynoic acid, 7-hydroxy-, methyl ester)
52500-26-2 structure
Product Name:2-Heptynoic acid, 7-hydroxy-, methyl ester
CAS No:52500-26-2
MF:C8H12O3
MW:156.179082870483
CID:359473
PubChem ID:11019102
Update Time:2025-04-19
2-Heptynoic acid, 7-hydroxy-, methyl ester Chemical and Physical Properties
Names and Identifiers
-
- 2-Heptynoic acid, 7-hydroxy-, methyl ester
- methyl 7-hydroxyhept-2-ynoate
- 52500-26-2
- InChI=1/C8H12O3/c1-11-8(10)6-4-2-3-5-7-9/h9H,2-3,5,7H2,1H3
- IUBLQVUXPVTFMN-UHFFFAOYSA-
- SCHEMBL18180487
- DTXSID30452038
-
- Inchi: 1S/C8H12O3/c1-11-8(10)6-4-2-3-5-7-9/h9H,2-3,5,7H2,1H3
- InChI Key: IUBLQVUXPVTFMN-UHFFFAOYSA-N
- SMILES: OCCCCC#CC(=O)OC
Computed Properties
- Exact Mass: 156.07866
- Monoisotopic Mass: 156.078644241g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 4
- Complexity: 172
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 46.5Ų
Experimental Properties
- PSA: 46.53
2-Heptynoic acid, 7-hydroxy-, methyl ester Related Literature
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
-
Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
52500-26-2 (2-Heptynoic acid, 7-hydroxy-, methyl ester) Related Products
- 111-80-8(Methyl 2-nonynoate)
- 10519-20-7(Ethyl 2-octynoate)
- 10519-17-2(2-Undecynoic acid,ethyl ester)
- 111-12-6(Methyl 2-octynoate)
- 10031-92-2(ethyl non-2-ynoate)
- 16930-95-3(Ethyl 2-heptynoate)
- 18937-79-6(Methyl 2-hexynoate)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
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